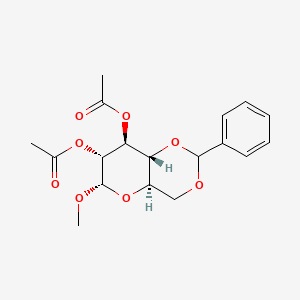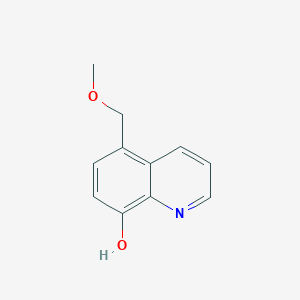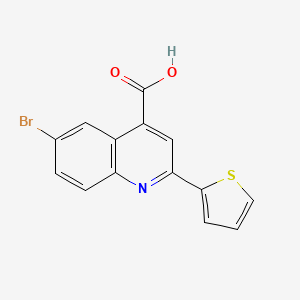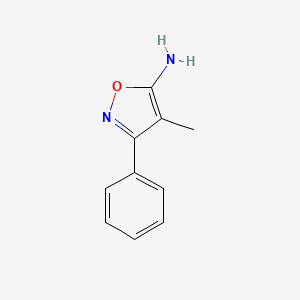
2,3-Di-O-acetil-4,6-O-bencilideno-α-D-glucopiranósido de metilo
Descripción general
Descripción
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a compound with the molecular formula C18H22O8 . It is a derivative of glucose and is often used in the pharmaceutical sector . It has an average mass of 366.362 Da and a monoisotopic mass of 366.131470 Da .
Synthesis Analysis
The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves several steps. One method involves the use of triethylsilane and 10% Pd/C in methanol at room temperature . This process allows forAplicaciones Científicas De Investigación
Síntesis de Carbohidratos Complejos
Este compuesto es un glucopiranósido protegido y es útil como bloque de construcción para la síntesis de carbohidratos complejos . Tiene grupos protectores β-feniltio, 2 y 3 benzoilo, y 4,6-bencilideno .
Desprotección de Derivados de Carbohidratos
El compuesto se usa en la desprotección de derivados de carbohidratos que contienen acetales de bencilideno y éteres de bencilo . Esto se logra en condiciones de hidrogenación de transferencia catalítica utilizando una combinación de trietilsilano y 10% Pd/C en CH3OH a temperatura ambiente .
Preparación de Derivados de Diol de Carbohidratos
Se pueden preparar una variedad de derivados de diol de carbohidratos a partir de sus derivados de bencilideno con un excelente rendimiento . Esto se logra mediante la eliminación de acetal de bencilideno y éter de bencilo utilizando una combinación de trietilsilano y 10% Pd/C .
Apertura Regioselectiva de Acetal de Bencilideno
El acetal de bencilideno en el compuesto se puede abrir regioselectivemente en condiciones reductoras para producir derivados parcialmente bencilados . Esto es útil en la derivatización de un marco de carbohidratos .
Eliminación de Acetal de Bencilideno
El compuesto se utiliza en la eliminación de acetal de bencilideno en condiciones no ácidas . Esto incluye hidrogenólisis usando gas hidrógeno sobre Pd/C .
6. SnCl4 Promueve la Escisión Eficaz de Grupos Acetal/Cetales El compuesto se utiliza en la escisión eficiente promovida por SnCl4 de grupos acetal/cetal con la ayuda de agua en CH2Cl2 . Esto conduce a productos de desacetilación/descetalización en rendimientos casi cuantitativos .
Mecanismo De Acción
Target of Action
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside, also known as (4aR,6S,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate, is a complex molecule with potential therapeutic applications. Preliminary investigations suggest that it may selectively target cell receptors associated with conditions such as cancer, inflammation, and metabolic irregularities .
Mode of Action
The compound’s structure, which includes acetyl and benzylidene groups, may play a role in its interactions with target receptors .
Result of Action
Given its potential to interact with cell receptors associated with cancer, inflammation, and metabolic irregularities, it may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the removal of the benzylidene group from similar compounds has been observed to proceed easily . .
Análisis Bioquímico
Biochemical Properties
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the functionalization of carbohydrate intermediates. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates. Additionally, the compound can be deprotected under catalytic transfer hydrogenation conditions using triethylsilane and palladium on carbon (Pd/C), which is a mild and efficient method for removing benzylidene groups .
Cellular Effects
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to selectively target cell receptors associated with cancer, inflammation, and metabolic irregularities. By interacting with these receptors, the compound can modulate cell function, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular metabolism. For example, its interaction with glycosyltransferases can result in the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates . Additionally, the deprotection of the compound under catalytic transfer hydrogenation conditions allows for the removal of benzylidene groups, facilitating further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under mild conditions but can degrade under harsh conditions, leading to the formation of unwanted byproducts . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can selectively target specific cell receptors and modulate cellular function without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired biochemical effects.
Metabolic Pathways
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and degradation of complex carbohydrates . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, allowing it to exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows for precise interactions with target biomolecules. For example, the compound may be directed to the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation reactions .
Propiedades
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-AOXRCQJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)








